7-(4-Hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(4-Hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a triazolo-pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the hydroxyphenyl group and the carboxylic acid moiety contributes to its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with 3-amino-1,2,4-triazole in the presence of a suitable catalyst, followed by cyclization and carboxylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the triazolo-pyrimidine ring.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized using microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, leading to the formation of the desired compound through a tandem reaction mechanism .
Chemical Reactions Analysis
Types of Reactions
7-(4-Hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The triazolo-pyrimidine ring can be reduced under specific conditions to yield dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, dihydro derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 7-(4-Hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has shown promise as an antimicrobial agent. Studies have demonstrated its activity against multidrug-resistant bacterial strains, making it a candidate for the development of new antibiotics .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and possibly other conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its reactivity and ability to form stable derivatives make it suitable for applications in material science and related fields.
Mechanism of Action
The mechanism of action of 7-(4-Hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes or disrupt cell wall synthesis, leading to the death of the bacterial cells. The exact molecular pathways and targets are still under investigation, but its activity against multidrug-resistant strains suggests a unique mode of action that differs from traditional antibiotics .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine derivatives: These compounds share the triazolo-pyrimidine core but differ in the substituents attached to the ring. They exhibit various biological activities and are used in different research applications.
4-Hydroxyphenyl derivatives: Compounds with the hydroxyphenyl group are known for their antioxidant properties and potential therapeutic applications.
Uniqueness
The uniqueness of 7-(4-Hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its combination of the triazolo-pyrimidine core with the hydroxyphenyl and carboxylic acid groups. This combination imparts specific reactivity and biological activity, making it a valuable compound for research and development in various fields.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties and applications.
Properties
Molecular Formula |
C12H10N4O3 |
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Molecular Weight |
258.23 g/mol |
IUPAC Name |
7-(4-hydroxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H10N4O3/c17-8-3-1-7(2-4-8)10-5-9(11(18)19)15-12-13-6-14-16(10)12/h1-6,10,17H,(H,18,19)(H,13,14,15) |
InChI Key |
DDDSBTYTEZUZSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C=C(NC3=NC=NN23)C(=O)O)O |
Origin of Product |
United States |
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